N'-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds containing an azomethine group (-HC=N-), which are synthesized by a condensation reaction between a primary amine and an active carbonyl compound. This compound is characterized by the presence of bromine atoms on the benzylidene ring and a sulfonohydrazide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 3,5-dibromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The bromine atoms on the benzylidene ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzylidene derivatives.
Scientific Research Applications
N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use as an antibacterial or antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological molecules. The azomethine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The bromine atoms may also contribute to its antimicrobial properties by disrupting cell membranes and interfering with cellular processes.
Comparison with Similar Compounds
N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide can be compared with other Schiff bases and sulfonohydrazide derivatives. Similar compounds include:
N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide: Similar in structure but with different substituents on the benzylidene ring.
N’-(3,5-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: Contains chlorine atoms instead of bromine, which may alter its chemical and biological properties.
N’-(3,5-Dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide: Contains methoxy groups, which can affect its reactivity and solubility.
The uniqueness of N’-(3,5-Dibromobenzylidene)-4-methylbenzenesulfonohydrazide lies in its specific combination of bromine atoms and sulfonohydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-(3,5-dibromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWNVEABBUOTJZ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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